Potential as a Bioisostere: Due to the presence of the difluoroethyl group, 2,2-Difluoroethyl acetate could potentially act as a bioisostere for other functional groups like the ethyl group. Bioisosteres are molecules with similar shapes and sizes but slightly different chemical properties. Scientists use bioisosteres to modify existing molecules and potentially improve their biological activity or other properties [].
Organic Synthesis: The presence of the ester functional group suggests 2,2-Difluoroethyl acetate could be a potential intermediate or reagent in organic synthesis reactions. Esters are commonly used as building blocks or activating groups in various organic transformations [].
Further Research:
While specific research applications are not readily available, scientific databases and patent filings might provide more details. Resources like PubChem and SciFinder can be helpful for further exploration [, ].
2,2-Difluoroethyl acetate is a fluorinated acyclic carboxylic acid ester with the molecular formula and a molecular weight of approximately 124.086 g/mol. It is characterized by the presence of two fluorine atoms attached to the ethyl group, which significantly influences its chemical properties and reactivity. This compound is noted for its unique structure that combines both fluorinated and acetate functionalities, making it an interesting subject for various chemical applications and studies .
Research suggests 2,2-difluoroethyl acetate is used in proteomics for protein derivatization [, ]. Derivatization refers to modifying a molecule to improve its properties for analysis. In protein research, this often involves attaching a functional group to specific amino acid side chains within the protein. The mechanism by which 2,2-difluoroethyl acetate acts in protein derivatization is not widely reported in publicly available sources.
The reactivity of 2,2-difluoroethyl acetate is primarily attributed to its ester functional group and the presence of fluorine atoms. It can undergo several types of reactions:
Several methods exist for synthesizing 2,2-difluoroethyl acetate:
The applications of 2,2-difluoroethyl acetate span various fields:
Interaction studies involving 2,2-difluoroethyl acetate primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. Its interactions can lead to the formation of various derivatives that may exhibit enhanced properties compared to non-fluorinated counterparts.
Additionally, studies on its toxicity indicate that it can cause skin and eye irritation; thus, handling precautions are necessary when working with this compound .
Several compounds share structural similarities with 2,2-difluoroethyl acetate. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl Acetate | C4H8O2 | Non-fluorinated; widely used as a solvent |
1,1-Difluoroethyl Acetate | C4H6F2O2 | Contains one less fluorine atom; different reactivity profile |
Trifluoroethyl Acetate | C4H3F3O2 | More electronegative; stronger solvent properties due to trifluoromethyl group |
1-Fluoroethyl Acetate | C4H7FO2 | Contains one fluorine atom; less polar than difluorinated variants |
The unique aspect of 2,2-difluoroethyl acetate lies in its dual fluorination at the ethyl position, which enhances its reactivity compared to other esters while also providing distinct physical properties such as boiling point and solubility characteristics .
Irritant